molecular formula C6H15BO2 B098045 Hexylboronic Acid CAS No. 16343-08-1

Hexylboronic Acid

Cat. No. B098045
CAS RN: 16343-08-1
M. Wt: 130 g/mol
InChI Key: CXSYDLCMCLCOCA-UHFFFAOYSA-N
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Patent
US09315495B2

Procedure details

According to the method of Molander, et. al. (J. Org. Chem. 2009, 74, 3636), a suspension of 5-bromo-2-formylfuran (695 mg, 3.97 mmol), hexylboronic acid (775 mg, 5.96 mmol), potassium carbonate (1.65 g, 11.91 mmol), palladium(II) acetate (18 mg, 0.079 mmol) and RuPhos (74 mg, 0.16 mmol) in 9:1 toluene/water (22 mL) in a pressure-relief vial under argon was heated in a 120° C. bath for 18 h. After cooling to room temperature, the tion mixture was diluted with water (25 mL) and organics extracted with ether (3×50 mL), dried with magnesium sulfate, filtered, and concentrated. The crude product was purified by chromatography on silica gel (10% ethyl acetate in hexanes) to give 5-hexyl-2-formylfuran (665 mg, 93%) as a clear oil. Used without further characterization.
Quantity
695 mg
Type
reactant
Reaction Step One
Quantity
775 mg
Type
reactant
Reaction Step One
Quantity
1.65 g
Type
reactant
Reaction Step One
Quantity
22 mL
Type
reactant
Reaction Step One
Quantity
18 mg
Type
catalyst
Reaction Step One
Quantity
74 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
Br[C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1.[CH2:9](B(O)O)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14].C(=O)([O-])[O-].[K+].[K+].C1(C)C=CC=CC=1.O>O.C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CC(OC1C=CC=C(OC(C)C)C=1C1C(P(C2CCCCC2)C2CCCCC2)=CC=CC=1)C>[CH2:9]([C:2]1[O:6][C:5]([CH:7]=[O:8])=[CH:4][CH:3]=1)[CH2:10][CH2:11][CH2:12][CH2:13][CH3:14] |f:2.3.4,5.6,8.9.10|

Inputs

Step One
Name
Quantity
695 mg
Type
reactant
Smiles
BrC1=CC=C(O1)C=O
Name
Quantity
775 mg
Type
reactant
Smiles
C(CCCCC)B(O)O
Name
Quantity
1.65 g
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
22 mL
Type
reactant
Smiles
C1(=CC=CC=C1)C.O
Name
Quantity
18 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Name
Quantity
74 mg
Type
catalyst
Smiles
CC(C)OC1=C(C(=CC=C1)OC(C)C)C2=CC=CC=C2P(C3CCCCC3)C4CCCCC4
Step Two
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
120 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After cooling to room temperature
EXTRACTION
Type
EXTRACTION
Details
organics extracted with ether (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The crude product was purified by chromatography on silica gel (10% ethyl acetate in hexanes)

Outcomes

Product
Name
Type
product
Smiles
C(CCCCC)C1=CC=C(O1)C=O
Measurements
Type Value Analysis
AMOUNT: MASS 665 mg
YIELD: PERCENTYIELD 93%
YIELD: CALCULATEDPERCENTYIELD 92.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.